

Inter-Laboratory Comparison of Ioversol Stability Testing Methods: A Comparative Guide

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Compound of Interest

Compound Name: *Ioversol hydrolysate-1*

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This guide provides a comprehensive comparison of analytical methodologies for assessing the stability of Ioversol, a non-ionic, water-soluble radiographic contrast agent. The stability of Ioversol is a critical quality attribute, and robust analytical methods are necessary to ensure its safety and efficacy. This document details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method and discusses its performance under various stress conditions. The information presented is collated from published studies and serves as a valuable resource for laboratories involved in the quality control and formulation development of Ioversol.

Data Presentation: Comparative Stability of Ioversol

The stability of Ioversol was evaluated using a stability-indicating HPLC method after subjecting it to forced degradation under several stress conditions, including acid, base, oxidation, heat, and photolysis. The extent of degradation varies significantly with the applied stress, indicating specific degradation pathways.

Table 1: Summary of Ioversol Degradation under Various Stress Conditions

Stress Condition	Reagent/Parameter	Duration	Temperature	Degradation (%)
Acid Hydrolysis	0.1 N HCl	24 hours	80°C	12.5
Base Hydrolysis	0.1 N NaOH	24 hours	80°C	18.2
Oxidation	30% H ₂ O ₂	24 hours	80°C	15.8
Thermal Degradation	Water	24 hours	80°C	8.9
Photolytic Degradation	UV Light	7 days	Ambient	25.4

Data compiled from a study by Babu S, et al. (2019).[\[1\]](#)[\[2\]](#)

The order of stability of Ioversol under the tested conditions was found to be: Water > Acid > Oxidation > Base > Photo.[\[2\]](#)

Table 2: Performance Characteristics of a Validated Stability-Indicating HPLC-DAD Method for Ioversol

Parameter	Result
Linearity Range (µg/mL)	254.5 - 763.5
Limit of Detection (LOD) (µg/mL)	0.729
Limit of Quantification (LOQ) (µg/mL)	2.376
Accuracy (% Recovery)	~100%
Precision (% RSD)	< 2.0%
Retention Time (min)	4.11

This method demonstrates good linearity, sensitivity, accuracy, and precision, making it suitable for routine quality control and stability studies.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability testing. The following sections describe the protocols for the stability-indicating HPLC method and forced degradation studies for loversol.

1. Stability-Indicating HPLC-DAD Method

This method is designed to separate and quantify loversol from its degradation products, process impurities, and excipients.[\[1\]](#)

- **Instrumentation:** A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a UV detector.
- **Column:** Zodiac phenyl C18 column (250 mm × 4.6 mm; 5 µm particle size).[\[1\]](#)[\[2\]](#)
- **Mobile Phase:** A mixture of water and methanol in a 90:10 (v/v) ratio.[\[1\]](#)[\[2\]](#)
- **Flow Rate:** 1.0 mL/min.
- **Detection Wavelength:** 254 nm.[\[1\]](#)[\[2\]](#)
- **Injection Volume:** 20 µL.
- **Column Temperature:** Ambient.
- **Sample Preparation:** Dilute the loversol bulk drug or injection formulation with the mobile phase to achieve a concentration within the linearity range (e.g., 500 µg/mL).

2. Forced Degradation (Stress Testing) Protocol

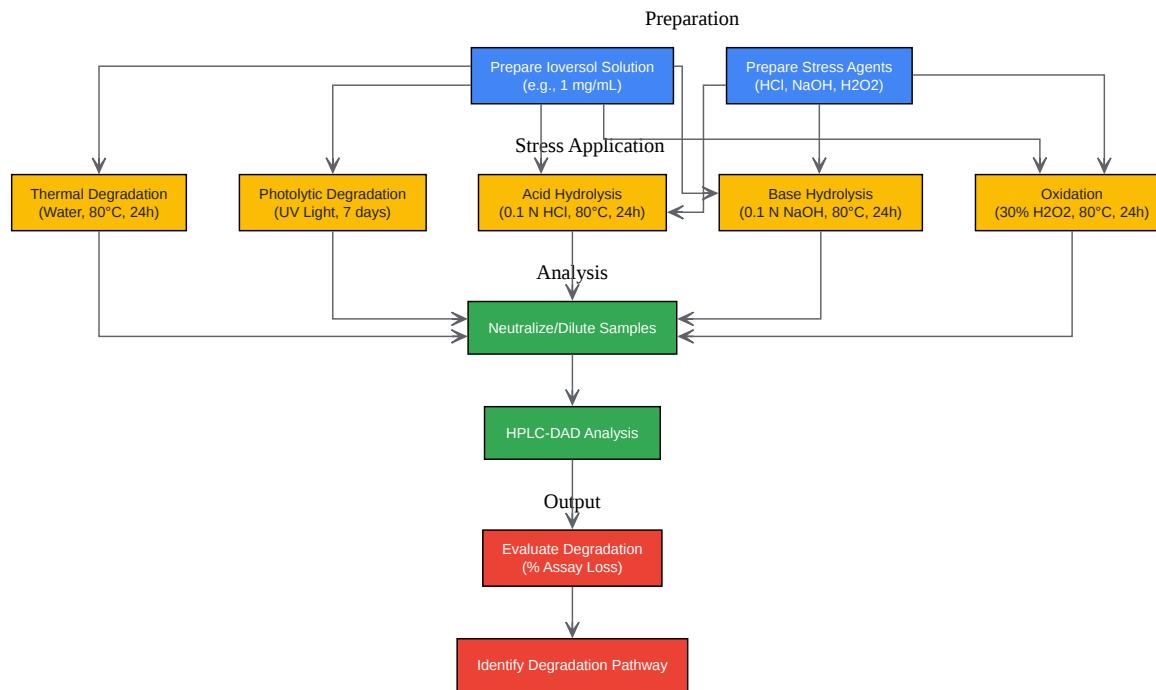
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the stability-indicating method.[\[3\]](#)[\[4\]](#)

- **General Procedure:** Prepare a stock solution of loversol (e.g., 1 mg/mL). Subject aliquots of this solution to the stress conditions outlined below. After the specified duration, neutralize the acidic and basic solutions, and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

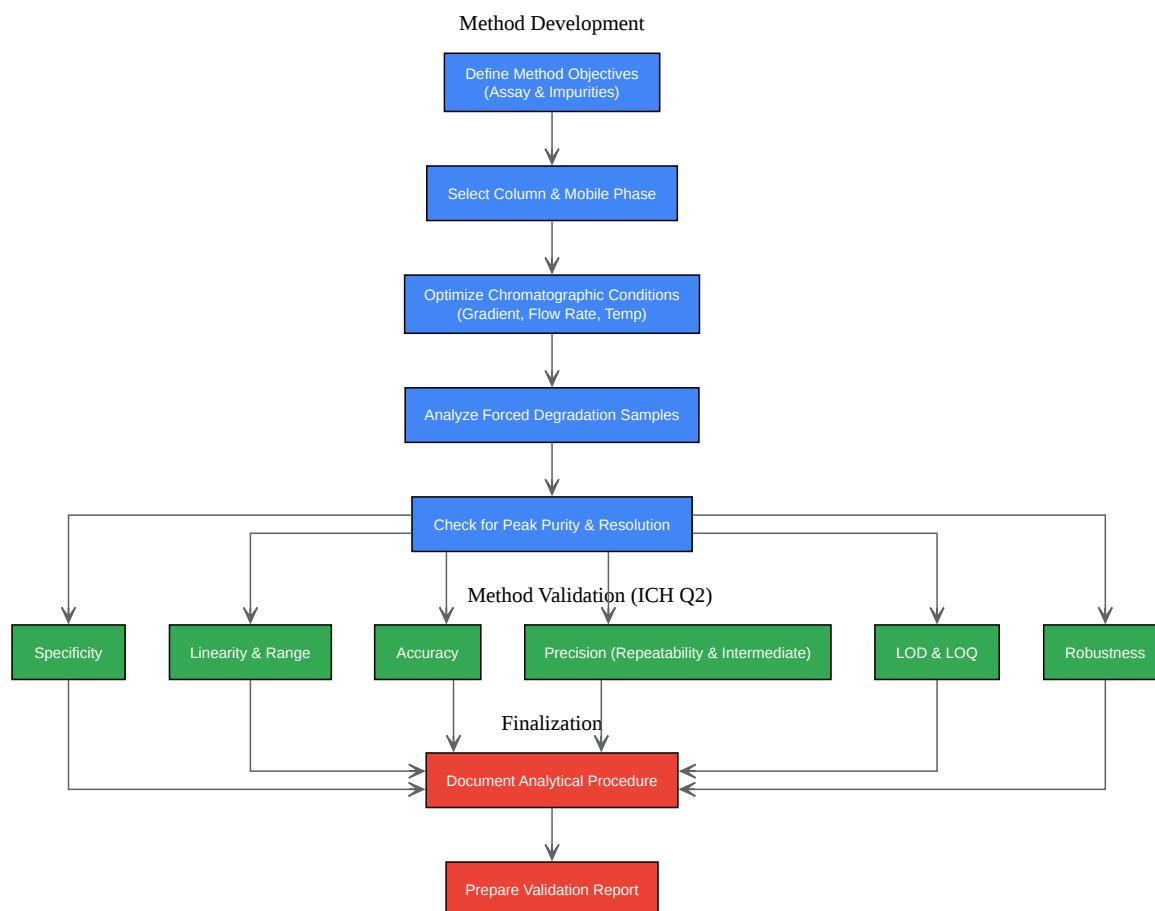
- Acid Hydrolysis: Mix the Ioversol stock solution with an equal volume of 0.1 N HCl and keep at 80°C for 24 hours.
- Base Hydrolysis: Mix the Ioversol stock solution with an equal volume of 0.1 N NaOH and keep at 80°C for 24 hours.
- Oxidative Degradation: Mix the Ioversol stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂) and keep at 80°C for 24 hours.
- Thermal Degradation: Heat the Ioversol stock solution (in water) at 80°C for 24 hours.
- Photolytic Degradation: Expose the Ioversol stock solution to UV light (e.g., in a photostability chamber) for 7 days. A control sample should be kept in the dark.

Mandatory Visualization

The following diagrams illustrate the workflow for developing a stability-indicating method and the process of forced degradation.

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Caption: Workflow for Forced Degradation Study of Ioversol.

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References

- 1. researchgate.net [researchgate.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
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